4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid
Description
4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 4-position and a 4-methoxy-3-methylphenyl group at the 3-position of the aromatic ring.
Properties
IUPAC Name |
4-chloro-3-(4-methoxy-3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-10(4-6-14(9)19-2)12-8-11(15(17)18)3-5-13(12)16/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEOBHAXCVXFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690005 | |
| Record name | 6-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-48-2 | |
| Record name | 6-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 4-chloro-3-(4-methoxy-3-methylphenyl)benzaldehyde or this compound.
Reduction: Formation of 3-(4-methoxy-3-methylphenyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and chloro groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
4-Chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3) :
The chlorosulfonyl group (-SO₂Cl) is a strong electron-withdrawing substituent, significantly increasing the acidity of the benzoic acid moiety compared to the methoxy and methyl groups in the target compound. This enhances its reactivity in nucleophilic substitution reactions, making it a precursor for diuretics like bumetanide .- Key Difference : The sulfonyl group in this analog increases acidity (pKa ~2–3) compared to the target compound’s likely higher pKa due to electron-donating methoxy groups.
- 4-(4-Chloro-3-methylphenoxy)benzoic acid (CID 22679883): This compound replaces the 3-(4-methoxy-3-methylphenyl) group with a 4-chloro-3-methylphenoxy group. Key Difference: The phenoxy group may reduce steric hindrance compared to the bulkier 4-methoxy-3-methylphenyl substituent in the target compound.
Pharmacologically Relevant Analogs
4-Chloro-3-(dimethylsulfamoyl)benzoic acid (CAS 59210-61-6) :
The dimethylsulfamoyl group (-NHSO₂Me₂) confers hydrophilicity and hydrogen-bonding capacity, which are critical for renal targeting in diuretics. This contrasts with the target compound’s lipophilic 4-methoxy-3-methylphenyl group, which may favor blood-brain barrier penetration .- Application : Used in diuretics; the target compound’s applications remain speculative but could involve anti-inflammatory or antimicrobial roles.
- 4-Chloro-3-[3-(tert-butylamino)-2-hydroxypropoxy]benzoic acid (Carboxybupranolol): A metabolite of the beta-blocker bupranolol, this compound features an amino alcohol side chain. Its polar functional groups enhance water solubility, unlike the target compound’s non-polar substituents . Key Difference: The amino alcohol group enables β-adrenergic receptor binding, a property absent in the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Acidity Trends : Electron-withdrawing groups (e.g., -SO₂Cl) lower pKa values, enhancing solubility in polar solvents. The target compound’s methoxy group may reduce acidity, favoring lipid-rich environments .
- Synthetic Complexity : Introducing the 4-methoxy-3-methylphenyl group likely requires multi-step synthesis, including protection/deprotection of hydroxyl groups, as seen in and for similar compounds.
- Pharmacological Potential: Analogs with sulfonamide or amino alcohol groups show therapeutic activity, suggesting the target compound could be modified for specific drug targets .
Biological Activity
4-Chloro-3-(4-methoxy-3-methylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group, a methoxy group, and a methyl group on the aromatic ring, which contribute to its unique biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Research indicates that derivatives of this compound exhibit potent anticancer effects. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the micromolar range, indicating their effectiveness in inhibiting cell proliferation .
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- The presence of functional groups such as methoxy and carboxylic acid may enhance anti-inflammatory properties by modulating pathways involved in inflammation .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory responses.
- Cell Cycle Arrest : In cancer cells, it has been observed that certain derivatives induce cell cycle arrest at the G1/S phase, leading to increased apoptosis .
- Molecular Interactions : The carboxylic acid group can form hydrogen bonds and participate in electrostatic interactions with biological targets, enhancing binding affinity and selectivity.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.7 | Apoptosis induction |
| Compound A | A549 | 0.51 | Cell cycle arrest |
| Compound B | MCF-7 | 0.42 | Enzyme inhibition |
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Bacillus licheniformis | 25 |
| Mycobacterium tuberculosis | 100 |
Case Studies
-
Study on Anticancer Properties :
A recent study synthesized various derivatives of benzoic acid and evaluated their anticancer activities against multiple cell lines. The results indicated that modifications to the methoxy and chloro groups significantly enhanced cytotoxicity compared to unmodified compounds . -
Antimicrobial Efficacy Assessment :
Another study assessed the antimicrobial efficacy of several benzoic acid derivatives against common pathogens. Results showed that certain derivatives exhibited stronger inhibition than standard antibiotics, suggesting potential for development as new antimicrobial agents .
Q & A
Q. Key Considerations :
- Anhydrous conditions for Friedel-Crafts reactions.
- Temperature control (<50°C) to avoid side reactions.
- Purification via column chromatography or recrystallization.
Basic: How should researchers characterize the purity and structure of this compound?
Q. Methodological Steps :
HPLC/GC-MS : Quantify purity (>95% recommended for biological assays) .
NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- δ 8.1–8.3 ppm (aromatic protons adjacent to Cl).
- δ 3.8–4.0 ppm (methoxy group) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm.
FTIR : Verify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .
Q. Common Causes :
- Solvent effects : Deuterated DMSO vs. CDCl₃ alters proton shifts.
- Substituent positioning : Methoxy at C4 vs. C3 (e.g., shows δ 3.86 ppm for C2-methoxy) .
- Tautomerism : Carboxylic acid prototropy may split peaks.
Q. Resolution Strategies :
Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
Compare with computational models (DFT calculations) .
Use deuterium exchange to confirm acidic protons.
Advanced: How does the chloro-methoxy substitution pattern influence reactivity in cross-coupling reactions?
Q. Mechanistic Insights :
- Electron-withdrawing Cl deactivates the ring, directing electrophiles to the meta position.
- Methoxy group (electron-donating) enhances para/ortho reactivity but competes with Cl for directing effects .
Q. Case Study :
- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids. The methoxy group improves solubility but may require protecting groups (e.g., silylation) to prevent side reactions .
Q. Optimization Approaches :
Reagent Selection : Use CO₂ under high pressure with Cu/Zn catalysts for direct carboxylation .
Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15–20% .
Protection/Deprotection : Temporarily protect the methoxy group with TMSCl to prevent oxidation .
Q. Critical Parameters :
- pH control (neutral to slightly basic).
- Catalyst loading (5–10 mol% for transition metals).
Advanced: How can researchers evaluate the environmental fate of this compound?
Q. Methodological Framework :
Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C .
Photolysis : Expose to UV light (254 nm) and analyze by LC-MS for byproducts.
Ecotoxicology : Use Daphnia magna or algae models to assess LC₅₀ values .
Q. Key Findings :
- The chloro group increases persistence in aquatic systems (t₁/₂ > 30 days).
- Methoxy substitution enhances biodegradability via demethylation .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Q. Approaches :
Molecular Docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., COX-2 for anti-inflammatory studies) .
QSAR Models : Correlate substituent effects (Cl, OCH₃) with IC₅₀ values from enzyme assays.
MD Simulations : GROMACS to study binding stability over 100 ns trajectories .
Q. Case Study :
- The methoxy group forms H-bonds with Thr513 in COX-2, while Cl enhances hydrophobic interactions .
Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
Q. Root Causes :
- Assay Variability : Cell lines (HeLa vs. MCF-7) differ in metabolic pathways.
- Concentration Effects : Pro-apoptotic at 50 μM but cytotoxic at 100 μM .
Q. Resolution Protocol :
Dose-Response Curves : Test 0.1–100 μM range.
Mechanistic Studies : Use siRNA knockdown to identify target pathways.
Meta-Analysis : Compare data across studies using standardized protocols (e.g., MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
